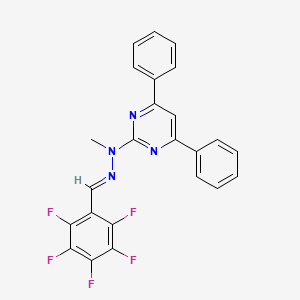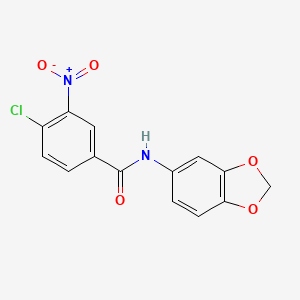
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one, also known as BMK or MDP2P, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. The compound has gained significant attention due to its unique chemical properties and potential therapeutic applications.
作用機序
The exact mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may account for its psychoactive effects. Further research is needed to fully elucidate the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one.
Biochemical and Physiological Effects:
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been shown to reduce inflammation and pain, and to inhibit tumor growth. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the effects of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one on humans have not been extensively studied, and further research is needed to fully understand its potential therapeutic applications.
実験室実験の利点と制限
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex compound that requires careful attention to detail and precise control of reaction conditions. However, its unique chemical properties make it a valuable tool in the field of medicinal chemistry. 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one can be used as a key intermediate in the synthesis of various drugs, including amphetamines and MDMA. However, the use of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in laboratory experiments is limited by its potential toxicity and the need for careful handling.
将来の方向性
There are many potential future directions for research on 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. One area of interest is the development of new drugs based on the chemical structure of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. Researchers are also interested in exploring the potential therapeutic applications of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one and its potential applications in the field of medicine.
合成法
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is typically synthesized through the Leuckart-Wallach reaction, which involves the reduction of a ketone using formic acid and ammonium formate. This reaction produces a primary amine, which is then acylated with butyric anhydride to yield 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one. The synthesis of 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Research has also suggested that 3-butyryl-6-methyl-4-(methylamino)-2H-pyran-2-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-butanoyl-6-methyl-4-(methylamino)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-5-9(13)10-8(12-3)6-7(2)15-11(10)14/h6,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVHSTVGMEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5717665.png)
![ethyl 3-{[2-(difluoromethoxy)benzylidene]amino}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5717667.png)


![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5717707.png)
![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)


![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)
